tert-butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate
Description
Chemical Structure: This compound features a piperazine ring substituted with a tert-butyl carbamate (Boc) group at position 1 and a carbonyl-linked phenyl ring bearing a 1H-tetrazol-1-yl substituent at position 4. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications.
Applications: Tetrazole-containing compounds are widely explored as kinase inhibitors, antivirals, or anti-inflammatory agents due to their hydrogen-bonding capacity and resistance to enzymatic degradation.
Properties
Molecular Formula |
C17H22N6O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N6O3/c1-17(2,3)26-16(25)22-10-8-21(9-11-22)15(24)13-4-6-14(7-5-13)23-12-18-19-20-23/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
JAJQTEIZYWUIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling Approach
This method leverages palladium-catalyzed cross-coupling between a boronic acid and a halogenated piperazine precursor:
-
Tetrazole Moiety Synthesis :
-
Piperazine Intermediate Preparation :
-
Coupling Reaction :
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)
This approach is used for analogous triazolo-piperazine derivatives but adaptable for tetrazole systems:
-
Azide Synthesis :
-
Alkyne Intermediate :
-
Cycloaddition :
Amide Coupling via Activated Esters
A stepwise method involving carbonyl activation:
-
Tetrazole-Phenyl Acid Chloride :
-
Piperazine Acylation :
-
Deprotection (Optional) :
Reaction Optimization and Key Challenges
Protecting Group Strategies
Catalyst Selection
-
Palladium Catalysts : Pd(PPh₃)₄ is preferred for Suzuki coupling due to high activity, but cost and ligand stability remain concerns.
-
Copper Catalysts : CuI offers high efficiency in click chemistry but may lead to side products in complex systems.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The tetrazole ring and the phenyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the interactions of tetrazole-containing compounds with enzymes and receptors.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes and receptors with high affinity. The piperazine ring provides conformational flexibility, enhancing the compound’s ability to interact with diverse biological targets.
Comparison with Similar Compounds
Tetrazole vs. Triazole Derivatives
- Target Compound vs. tert-butyl 4-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate :
Carbonyl vs. Sulfonyl Linkers
Biological Activity
tert-butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate (CAS Number: 1297456-06-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N6O3
- Molecular Weight : 358.4 g/mol
- Structure : The compound features a piperazine ring, a tert-butyl group, and a tetrazole moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in metabolic pathways. Specifically, the tetrazole group is known for its role in modulating receptor activity, potentially influencing pathways related to obesity and diabetes management.
GPR119 Agonism
A significant area of research focuses on the agonistic activity of tetrazole derivatives on GPR119, a receptor implicated in glucose metabolism and insulin secretion. Studies have shown that compounds similar to this compound can enhance GLP-1 secretion, thereby improving insulin sensitivity and glucose homeostasis .
In Vitro and In Vivo Assessments
Recent studies have demonstrated the efficacy of this compound in various biological assays:
- GLP-1 Activation : The compound has been shown to activate GLP-1 pathways in vitro, leading to increased insulin secretion from pancreatic beta cells.
- Obesity and Diabetes Models : In vivo studies using animal models of type 2 diabetes have indicated that administration of this compound results in improved glycemic control and weight management .
Case Study 1: GPR119 Agonist Development
A study aimed at synthesizing novel GPR119 agonists included the evaluation of various derivatives of piperazine-based compounds. Among these, this compound exhibited promising results in enhancing GLP-1 levels, suggesting its potential as a therapeutic agent for diabetes management .
Case Study 2: Anti-Tuberculosis Activity
While primarily studied for its metabolic effects, some derivatives of piperazine compounds have been evaluated for anti-tuberculosis activity. The structural insights gained from these studies suggest that modifications to the piperazine ring can enhance binding affinity to bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
